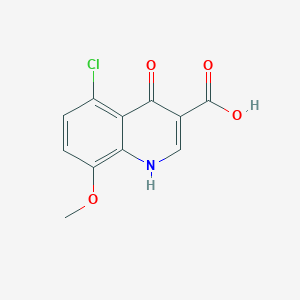![molecular formula C19H28BNO2 B6279624 1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine CAS No. 2246699-33-0](/img/no-structure.png)
1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine (BMP), also known as BMP-4, is a synthetic organoboron compound that has recently been studied for its potential applications in a variety of scientific research fields. BMP is a boron-containing heterocyclic compound, which has a unique structure that consists of a piperidine ring and a boron atom. This structure is believed to be responsible for the compound's unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
BMP has been studied for its potential applications in a variety of scientific research fields. BMP has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. BMP has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, BMP has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to reduce the levels of amyloid-beta in the brain.
Wirkmechanismus
The mechanism of action of BMP is not fully understood. However, it is believed that BMP binds to the active site of the enzyme COX-2, which prevents the enzyme from catalyzing the production of pro-inflammatory molecules. Additionally, BMP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Finally, BMP has been shown to reduce the levels of amyloid-beta in the brain, which is believed to be responsible for its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
BMP has been shown to have a variety of biochemical and physiological effects. BMP has been shown to inhibit the enzyme COX-2, which prevents the production of pro-inflammatory molecules. Additionally, BMP has been shown to reduce the levels of amyloid-beta in the brain, which is believed to be responsible for its potential applications in the treatment of neurodegenerative diseases. Finally, BMP has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BMP in laboratory experiments offers a number of advantages. BMP is relatively easy to synthesize, and it has a wide range of potential applications in scientific research. Additionally, BMP is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are also some limitations to the use of BMP in laboratory experiments. BMP is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, BMP has not been extensively studied, and its mechanism of action is not fully understood.
Zukünftige Richtungen
The potential applications of BMP are vast, and there are many possible future directions for research. One potential direction is to further investigate the mechanism of action of BMP, in order to better understand how it interacts with various enzymes and proteins. Additionally, further research could be done to explore the potential applications of BMP in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further research could be done to explore the potential of BMP as a drug delivery system, as it has been shown to be an effective inhibitor of the enzyme COX-2.
Synthesemethoden
BMP can be synthesized using a variety of methods. The most common method involves the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene chloride. This reaction is conducted in the presence of a base, such as sodium hydroxide, in an aqueous solution. This method has been used to synthesize BMP in yields of up to 95%. Other methods for the synthesis of BMP include the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene bromide, and the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene iodide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine involves the reaction of 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine with benzyl chloride in the presence of a base.", "Starting Materials": [ "4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine", "Benzyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine in a suitable solvent (e.g. THF, DMF)", "Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes", "Step 3: Add benzyl chloride to the solution and stir for several hours at room temperature", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. dichloromethane)", "Step 5: Purify the product by column chromatography or recrystallization" ] } | |
CAS-Nummer |
2246699-33-0 |
Produktname |
1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine |
Molekularformel |
C19H28BNO2 |
Molekulargewicht |
313.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




